Benzenamine, 2,2'-(phenylphosphinidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,2’-(phenylphosphinidene)bis-: is a chemical compound with the molecular formula C18H16N2P It is a derivative of benzenamine, where two benzenamine molecules are linked through a phenylphosphinidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,2’-(phenylphosphinidene)bis- typically involves the reaction of benzenamine with a phenylphosphinidene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a transition metal complex.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2,2’-(phenylphosphinidene)bis- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,2’-(phenylphosphinidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Benzenamine, 2,2’-(phenylphosphinidene)bis- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,2’-(phenylphosphinidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The phenylphosphinidene group can coordinate with metal centers, influencing catalytic activity and selectivity. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4,4’-oxybis-
- Benzenamine, 4,4’-thiobis-
Uniqueness
Benzenamine, 2,2’-(phenylphosphinidene)bis- is unique due to the presence of the phenylphosphinidene group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives. This uniqueness makes it valuable in specific applications where such properties are desired.
Properties
CAS No. |
182616-54-2 |
---|---|
Molecular Formula |
C18H17N2P |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(2-aminophenyl)-phenylphosphanyl]aniline |
InChI |
InChI=1S/C18H17N2P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13H,19-20H2 |
InChI Key |
DPEMCULMOSKKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2N)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.